1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea
Description
1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is a thiourea derivative characterized by a benzyl group on one nitrogen and a substituted phenyl ring on the other. The phenyl ring contains a morpholine moiety at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. This structural combination imparts unique physicochemical properties, such as enhanced lipophilicity (from the benzyl and -CF₃ groups) and moderate polarity (from the morpholine oxygen). Thiourea derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial effects, though specific data for this compound requires further exploration .
Properties
IUPAC Name |
1-benzyl-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3OS/c20-19(21,22)15-6-7-17(25-8-10-26-11-9-25)16(12-15)24-18(27)23-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H2,23,24,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLPISLRNCYMPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)NC(=S)NCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-morpholin-4-yl-5-(trifluoromethyl)aniline with benzyl isothiocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, at room temperature or slightly elevated temperatures, to facilitate the formation of the thiourea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea undergoes various types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups if present in the compound.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiourea group can yield sulfinyl or sulfonyl compounds, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Anticancer Activity
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases. It acts by modulating pathways related to inflammation and immune response, which could lead to the development of new therapeutic strategies .
Metabolic Disease Management
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of 1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea involves several steps that can be optimized for yield and purity. Variations of this compound have been explored to enhance its pharmacological properties, including modifications to the morpholine ring or the benzyl group to improve efficacy and reduce side effects .
Mechanism of Action
The mechanism of action of 1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiourea group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares the target compound with structurally analogous thioureas from the literature:
Biological Activity
1-(Benzyl)-3-(2-morpholin-4-YL-5-(trifluoromethyl)phenyl)thiourea is a thiourea derivative that has garnered attention due to its potential biological activities. Thiourea compounds are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and antiviral effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and case studies demonstrating its efficacy.
Synthesis
The synthesis of this compound typically involves the reaction of benzyl isothiocyanate with morpholine derivatives and 2-fluoro-5-trifluoromethyl phenol. The process can be optimized to yield high purity and yield through various reaction conditions.
Biological Activity Overview
Thiourea derivatives exhibit a broad spectrum of biological activities. The following table summarizes the key activities associated with this compound based on available research:
The biological activity of thiourea derivatives like this compound is attributed to their ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Thiourea compounds can inhibit enzymes involved in cancer cell signaling pathways, such as Raf-1 kinase.
- Disruption of Cell Membrane Integrity : The lipophilic nature of the compound enhances its ability to penetrate microbial cell walls, leading to cell lysis.
- Antioxidant Mechanisms : These compounds can scavenge free radicals and reduce oxidative stress, contributing to their protective effects in cellular systems.
Case Studies
Several studies have evaluated the biological activity of thiourea derivatives similar to this compound:
- Anticancer Activity : In a study involving human breast cancer cells (MDA-MB-231), thiourea derivatives showed potent cytotoxic effects with IC50 values ranging from 7 to 20 µM, indicating significant potential for further development as anticancer agents .
- Antibacterial Efficacy : A recent investigation into the antibacterial properties revealed that this compound exhibited MIC values as low as 0.25 µg/mL against resistant bacterial strains, outperforming traditional antibiotics .
- Antioxidant Properties : The antioxidant capacity was assessed using DPPH and ABTS assays, showing that the compound significantly reduced free radicals with an IC50 value of 52 µg/mL .
Q & A
Q. What are best practices for validating target engagement in cellular models?
- Techniques :
- CETSA : Cellular Thermal Shift Assay confirms target binding by measuring protein thermal stability.
- BRET/FRET : Bioluminescence/Förster resonance energy transfer assays quantify real-time interactions .
Tables for Key Data
| Property | Value/Method | Reference |
|---|---|---|
| Molecular Weight | 437.48 g/mol | |
| LogP (Predicted) | 3.5 (ChemAxon) | |
| Solubility (DMSO) | >50 mg/mL | |
| Stability (pH 7.4, 25°C) | t₁/₂ = 48 hours |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
